2-bromo-N-(cyclohexylmethyl)acetamide
Overview
Description
“2-bromo-N-(cyclohexylmethyl)acetamide” is a chemical compound with the molecular formula C9H16BrNO . It’s available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 234.13 g/mol.Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It’s soluble in water and ethanol . The exact melting point, boiling point, and other physical and chemical properties couldn’t be found.Scientific Research Applications
Synthesis and Chemical Properties
- Dibromohydration of N-(2-alkynylaryl)acetamide : This process involves the regioselective synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, which utilizes 2-bromo-N-(cyclohexylmethyl)acetamide as a precursor in the absence of metal catalysis. This method is noted for its mild conditions and versatility in employing different neighbouring groups for switchable synthesis (Qiu, Li, Ma, & Zhou, 2017).
Biological Activities
Pesticidal Activities : Certain derivatives of this compound have been synthesized and screened for their antibacterial and insecticidal activities. These compounds exhibited significant activities in these areas (Misra & Gupta, 1982).
Antimicrobial Activities : Newer Schiff bases and Thiazolidinone derivatives of this compound have been synthesized and characterized for their antimicrobial properties. These compounds have shown effectiveness against bacterial and fungal strains (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Properties : Novel acetamide derivatives, including those based on this compound, have been synthesized and assessed for various pharmacological effects such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic properties. Some compounds demonstrated activities comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity and Quantum Calculations : The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles has been studied, resulting in compounds with good antimicrobial activity. Additionally, computational calculations helped in confirming the anticipated structures of these new compounds (Fahim & Ismael, 2019).
Molecular and Crystal Structures
- Model Compounds for Receptor Activation Studies : this compound has been used in the synthesis of model compounds for evaluating histamine H3-receptor activation mechanism. These compounds have been analyzed for their extended conformations and biological activities (Kovalainen et al., 2000).
Applications in Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, including Schiff bases, Thiazolidinone derivatives, and arylazocarbazole derivatives. These compounds have been analyzed for their potential therapeutic applications and biological activities (Various Authors, 1982-2017).
Properties
IUPAC Name |
2-bromo-N-(cyclohexylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBBVMCUZYBHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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